5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine
Description
Properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8-5-11(14-7-10(8)12)13-6-9-3-2-4-15-9/h2-5,7H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTNMJAHKMZRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine typically involves the following steps:
Bromination of 4-methyl-2-pyridine: The starting material, 4-methyl-2-pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Formation of the amine: The brominated product is then reacted with 2-furylmethylamine under suitable conditions, such as in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3), to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical lead compound.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their distinguishing features:
Key Observations :
- Substituent Diversity: The furan-2-ylmethyl group in the target compound contrasts with bulkier substituents like 3,4-dimethoxybenzyl or heterocyclic moieties (e.g., thiophene, pyrazole).
Reactivity and Functionalization
- Suzuki Coupling : Bromine at position 5 in pyridine derivatives enables cross-coupling reactions with aryl boronic acids, a strategy used in and to generate bioactive compounds (e.g., anti-thrombolytic and antimicrobial agents) . The target compound’s bromine substituent positions it as a candidate for similar functionalization.
- Hydrogen Bonding : Crystallographic studies of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine reveal intermolecular N–H···N hydrogen bonds, stabilizing dimers. The furan group in the target compound may participate in similar interactions, influencing solubility or crystal packing .
Biological Activity
5-Bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine is a synthetic organic compound belonging to the class of heterocyclic amines. Its unique structure, characterized by a brominated pyridine ring and a furan ring, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.12 g/mol. The presence of bromine in the structure is believed to enhance its reactivity and biological interactions, making it a valuable subject for drug development.
The biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : It may target bacterial cell walls or interfere with essential enzymes.
- Anticancer Activity : Potential pathways include inducing apoptosis or inhibiting cell proliferation.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may also show effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of similar compounds has been explored in various studies, with some derivatives showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For example, compounds with furan and pyridine moieties have been highlighted for their ability to affect cancer cell proliferation pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyridine derivatives, including those structurally related to this compound. The results indicated that halogen substitutions significantly enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another research focused on the structure-activity relationship (SAR) of furan-containing compounds demonstrated that modifications to the furan ring could lead to increased cytotoxicity against specific cancer cell lines .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-Methyl-2-pyridinyl)-N-(2-furylmethyl)amine | Lacks bromine; different reactivity | Moderate antimicrobial activity |
| N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine | Similar structure; different substitution pattern | Enhanced anticancer properties |
The unique substitution patterns in this compound may confer distinct chemical and biological properties compared to these similar compounds.
Q & A
Q. What are the established synthetic routes for 5-bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves bromination of a precursor pyridine derivative followed by nucleophilic substitution. For example:
- Bromination : Use of N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (15–23°C) to introduce the bromine atom at the 5-position of the pyridine ring .
- Amination : Reaction of 5-bromo-4-methylpyridin-2-amine with furfuryl bromide in the presence of a base (e.g., LiH or K₂CO₃) in polar aprotic solvents (DMF, DMSO) to form the N-(furan-2-ylmethyl) substituent.
Optimization : Adjust stoichiometry (e.g., 1.1 equivalents of NBS for complete bromination), solvent polarity, and reaction time. Monitor via TLC or HPLC. Purification via column chromatography or recrystallization improves yield and purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine-induced deshielding, furyl methylene protons at δ ~4.5 ppm).
- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the pyridine-furan conformation) and dihedral angles between aromatic rings .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 297.04).
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly as an enzyme inhibitor?
- Target Selection : Prioritize enzymes with known interactions with pyridine derivatives (e.g., inducible nitric oxide synthase, iNOS, as seen in related 4-methylpyridin-2-amine analogues ).
- Assay Design :
- In Vitro Inhibition : Use fluorometric or colorimetric assays (e.g., Griess assay for nitric oxide detection) with purified iNOS.
- Controls : Include positive controls (e.g., 1400W, a selective iNOS inhibitor) and vehicle controls.
- Dose-Response Curves : Test concentrations from 1 nM to 100 μM to calculate IC₅₀ values.
- Validation : Confirm specificity via competitive binding assays and Western blot analysis of enzyme expression .
Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with iNOS (PDB ID: 3E7T). Focus on hydrogen bonding with heme cofactors and hydrophobic contacts with active-site residues.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes.
- QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with inhibitory activity data from analogues .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Case Study : If ¹H NMR shows unexpected splitting for the furyl methylene group, consider:
- Dynamic Effects : Restricted rotation due to steric hindrance between the furan and pyridine rings.
- Crystallographic Validation : Compare with X-ray data to confirm spatial arrangement .
- Advanced Techniques : Use variable-temperature NMR or NOESY to probe conformational exchange.
Q. What role does this compound play in corrosion inhibition, and how can its efficiency be tested?
- Mechanism : Pyridine derivatives adsorb onto metal surfaces via lone pairs on nitrogen, forming protective films. The bromine and furan groups enhance electron withdrawal, improving adsorption on mild steel .
- Testing Protocol :
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Scenario : A docking study predicts strong iNOS inhibition, but in vitro assays show low activity.
- Root Causes :
- Solubility Issues : Poor aqueous solubility limits bioavailability. Test in DMSO/PBS mixtures.
- Metabolite Interference : Check for rapid degradation via LC-MS.
- Off-Target Effects : Perform kinome-wide profiling.
- Resolution : Modify substituents (e.g., replace bromine with electron-withdrawing groups) to enhance binding and stability .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value | Source |
|---|---|---|
| Space Group | P1 | |
| Intramolecular H-bond | N–H⋯N (2.982 Å) | |
| Dihedral Angles | Pyridine-furan: 70.1° |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
